

Carbacyclin sodium salt chemical structure and properties

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Carbacyclin Sodium Salt: A Comprehensive Technical Guide Introduction

Carbacyclin, a chemically stable analog of prostacyclin (PGI2), is a potent synthetic prostanoid. It functions as a selective agonist for the prostacyclin receptor (IP receptor), mimicking the physiological effects of PGI2. This guide provides an in-depth overview of the chemical structure, properties, and biological activities of carbacyclin, with a focus on its sodium salt form. Designed for researchers, scientists, and professionals in drug development, this document consolidates key data, experimental methodologies, and visual representations of its mechanisms of action. While much of the available literature refers to "carbacyclin," it is often used as its sodium salt for improved solubility and stability in experimental and therapeutic settings. This guide will address the properties of carbacyclin and note the specifics of its sodium salt where information is available.

Chemical Structure and Properties

Carbacyclin is distinguished from prostacyclin by the substitution of the oxygen atom in the furan ring with a methylene group, which confers significantly greater chemical stability.

Chemical Structure:



(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid[1]

While a specific entry for "carbacyclin sodium salt" is not consistently available in chemical databases, it is understood to be the sodium salt of the carboxylic acid group of carbacyclin. The properties of carbacyclin are summarized below.

Table 1: Physicochemical Properties of Carbacyclin

| Property | Value | Reference |
|-------------------|--|-----------|
| Molecular Formula | C21H34O4 | [1][2] |
| Molecular Weight | 350.49 g/mol | [1] |
| CAS Number | 69552-46-1 | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in ethanol | - |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |

Note: The molecular formula and weight for the sodium salt would be C21H33NaO4 and 372.47 g/mol, respectively.

Mechanism of Action and Signaling Pathways

Carbacyclin exerts its biological effects primarily through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). However, evidence also suggests a secondary pathway involving the peroxisome proliferator-activated receptor δ (PPAR δ).

IP Receptor-Mediated Signaling

The canonical signaling pathway for carbacyclin involves its binding to the IP receptor on the cell surface. This interaction initiates a cascade of intracellular events:



- Receptor Activation: Carbacyclin binds to the IP receptor.
- G-Protein Coupling: The activated receptor couples to the stimulatory G-protein, Gs.
- Adenylate Cyclase Activation: The α-subunit of Gs activates adenylate cyclase.
- cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
- Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A.
- Downstream Effects: PKA phosphorylates various downstream targets, leading to the physiological responses associated with carbacyclin, such as vasodilation and inhibition of platelet aggregation.



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Diagram 1: Carbacyclin IP Receptor Signaling Pathway.

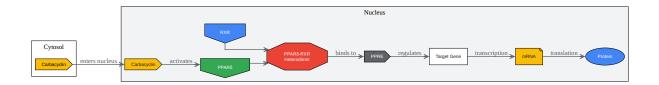
PPARδ-Mediated Signaling

In addition to the classical IP receptor pathway, carbacyclin has been shown to activate the peroxisome proliferator-activated receptor δ (PPAR δ), a nuclear receptor. This pathway is independent of IP receptor signaling.

Cellular Uptake: Carbacyclin enters the cell.



- PPARδ Activation: Carbacyclin binds to and activates PPARδ in the nucleus.
- Gene Transcription: Activated PPARδ forms a heterodimer with the retinoid X receptor (RXR)
 and binds to peroxisome proliferator response elements (PPREs) on target genes,
 modulating their transcription. This has been linked to effects on lipid metabolism and
 inflammation.



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Diagram 2: Carbacyclin PPARδ Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments involving carbacyclin are provided below.

Platelet Aggregation Assay

This assay measures the ability of carbacyclin to inhibit platelet aggregation induced by various agonists.

Materials:

- Freshly drawn human or animal blood anticoagulated with 3.8% sodium citrate.
- Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
- Platelet agonist (e.g., ADP, collagen, thrombin).

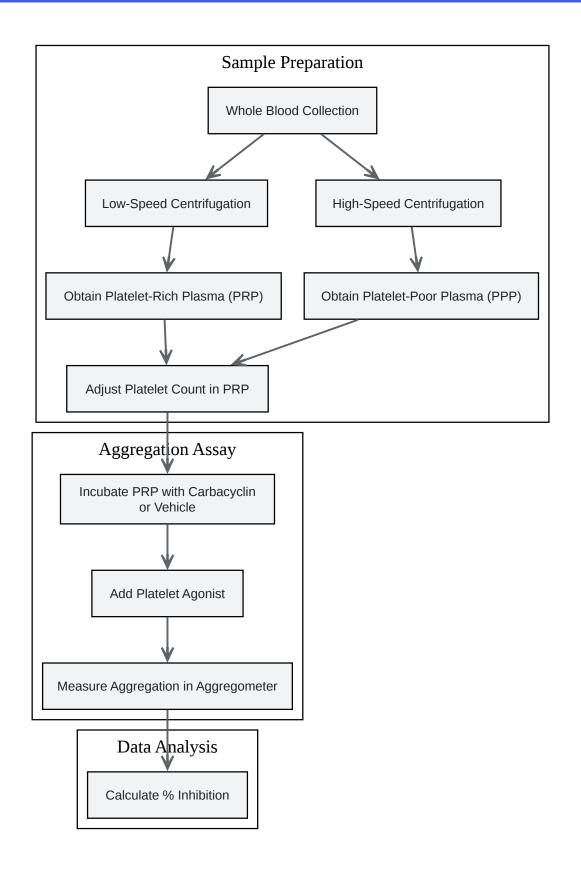


- Carbacyclin sodium salt solution.
- Platelet aggregometer.

Procedure:

- PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
- Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
- Baseline and Maximum Aggregation: Use PPP to set the 100% aggregation baseline and PRP for the 0% aggregation baseline in the aggregometer.
- Inhibition Assay:
 - Pre-incubate PRP with various concentrations of carbacyclin sodium salt or vehicle control for a specified time (e.g., 2 minutes) at 37°C.
 - Add the platelet agonist to induce aggregation.
 - Monitor the change in light transmittance for a set period (e.g., 5-10 minutes).
- Data Analysis: Calculate the percentage of inhibition of aggregation for each carbacyclin concentration compared to the vehicle control.





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